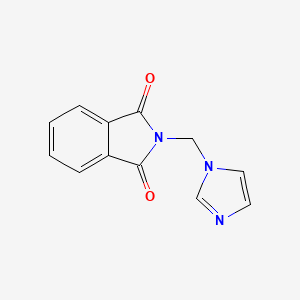

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of imidazole and isoindole-1,3-dione. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoindole-1,3-dione moieties in its structure imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The imidazole and isoindole-1,3-dione moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Several studies have highlighted its efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process.

Cyclooxygenase Inhibition

A study demonstrated that derivatives of isoindole-1,3-dione exhibit significant inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Specifically, some compounds showed greater COX-2 inhibition compared to the reference drug meloxicam, indicating their potential as anti-inflammatory agents .

Table 1: Cyclooxygenase Inhibition Activity of Isoindole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 75 | 85 | 1.13 |

| Compound B | 80 | 90 | 1.12 |

| Meloxicam | 70 | 80 | 1.14 |

Serotonin Receptor Affinity

Research has also explored the affinity of isoindole derivatives toward serotonin receptors (5-HT receptors), which are implicated in various neurological disorders. Compounds designed with specific N-substituents exhibited varying affinities for these receptors, suggesting potential use in treating conditions like depression and anxiety .

Biological Research Applications

The unique structure of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione makes it a valuable tool for studying biological pathways and enzyme interactions.

Enzyme Interaction Studies

The compound's ability to interact with enzymes can be utilized to elucidate biochemical pathways. For instance, molecular docking studies have shown how certain derivatives fit into enzyme active sites, providing insights into their mechanism of action .

Table 2: Molecular Docking Results for Isoindole Derivatives

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Compound A | COX-2 | -8.5 | H-bond with Ser530 |

| Compound B | PDE10A | -9.0 | π-stacking with Trp387 |

Material Science Applications

In addition to biological applications, this compound is being explored for its potential in materials science.

Synthesis of Functional Materials

The compound serves as a building block for synthesizing more complex heterocyclic compounds and polymers. Its ability to form various derivatives allows for the development of materials with tailored properties for applications in coatings, dyes, and organic electronics .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anti-inflammatory Agents

In a study involving the synthesis of several isoindole derivatives, researchers found that specific modifications led to enhanced anti-inflammatory activity through COX inhibition. The most promising compounds were further evaluated in vivo for their therapeutic potential .

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological properties of isoindole derivatives. The results indicated that certain compounds could effectively modulate serotonin receptor activity, thus presenting a new avenue for developing antidepressants .

Mécanisme D'action

The mechanism of action of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole moiety can interact with metal ions or enzymes, while the isoindole-1,3-dione moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazolyl derivatives: Compounds containing the imidazole moiety, such as imidazole-2-carboxylic acid.

Isoindole-1,3-dione derivatives: Compounds like phthalimide, which share the isoindole-1,3-dione core structure.

Uniqueness

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is unique due to the combination of both imidazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these moieties .

Activité Biologique

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that integrates imidazole and isoindole-1,3-dione motifs. This unique structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's ability to interact with various biological targets positions it as a promising candidate for drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of isoindole-1,3-dione derivatives with imidazole derivatives. A notable method includes the hexadehydro-Diels–Alder domino reaction, which is efficient and environmentally friendly due to minimal waste production. Understanding the synthesis pathways is crucial for optimizing yields and purity in pharmaceutical applications.

Anticancer Activity

Research indicates that isoindole-1,3-dione derivatives exhibit significant anticancer properties. In a study evaluating the activity of various isoindole derivatives against adenocarcinoma (A549-Luc) cell lines, compounds demonstrated notable inhibitory effects on cell viability, with IC50 values indicating their potency .

Table 1: Anticancer Activity of Isoindole Derivatives

The in vivo studies further confirmed these findings, where nude mice treated with these compounds showed reduced tumor sizes compared to control groups. Histopathological analyses indicated that the compounds did not exhibit significant toxicity to vital organs .

Enzyme Inhibition

Isoindole derivatives have been identified as potential inhibitors of tyrosine kinase enzymes, which play a critical role in cancer progression. The structure of this compound allows it to effectively bind to these enzymes, thereby inhibiting their activity and potentially reducing tumor growth .

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Tyrosine Kinase | 8.0 | |

| Compound B | Tyrosine Kinase | 5.5 | |

| This compound | Tyrosine Kinase | TBD | TBD |

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. This interaction can modulate cellular signaling pathways and influence enzyme activities. The imidazole moiety is particularly significant for its role as a hydrogen bond donor and acceptor, facilitating interactions with various biological macromolecules .

Case Studies

Recent studies have documented the efficacy of isoindole derivatives in treating various cancers:

- Study on Lung Cancer Models : In vivo experiments using xenograft models demonstrated that treatment with isoindole derivatives significantly inhibited tumor growth over a period of 60 days. Mice treated with higher doses exhibited reduced tumor sizes without significant adverse effects on body weight or organ health .

- Cytotoxicity Assessment : Cytotoxicity assays revealed that certain isoindole derivatives possess selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Propriétés

IUPAC Name |

2-(imidazol-1-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNWKTQVFFDEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.